Vasopressine

Vue d'ensemble

Description

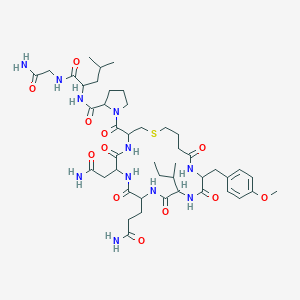

L’arginine vasopressine, communément appelée AVP, est une hormone peptidique synthétisée dans l’hypothalamus et libérée par l’hypophyse postérieure. Elle joue un rôle crucial dans la régulation de l’équilibre hydrique, de la pression artérielle et de divers processus physiologiques.

Applications De Recherche Scientifique

AVP has a wide range of scientific research applications:

Chemistry: AVP analogs are used to study peptide synthesis, structure-activity relationships, and receptor binding.

Biology: AVP is investigated for its role in regulating water balance, blood pressure, and stress responses.

Medicine: AVP and its analogs are used to treat conditions like diabetes insipidus, bleeding disorders, and septic shock.

Industry: AVP is utilized in the development of diagnostic assays and therapeutic formulations

Mécanisme D'action

L’AVP exerce ses effets en se liant à des récepteurs spécifiques, notamment les récepteurs V1A, V1B et V2. La liaison de l’AVP à ces récepteurs active diverses voies de signalisation, conduisant à des réponses physiologiques telles que la réabsorption de l’eau dans les reins, la vasoconstriction et la libération de l’hormone adrénocorticotrope. Les principales cibles moléculaires de l’AVP sont les canaux collecteurs rénaux, les cellules musculaires lisses vasculaires et l’hypophyse antérieure .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

There are several areas of future research for Vasopressin. For example, there is a lack of consensus regarding the contexts under which they modulate behavior . Also, a broader look at how Avp/Avt influences brain systems, rather than just individual brain regions, is required for further progress . Another area of research is the development of new V2R potential antagonist molecules .

Analyse Biochimique

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of vasopressin to these receptors triggers various biochemical reactions. For instance, when vasopressin binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

Vasopressin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, vasopressin acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

Vasopressin exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, vasopressin is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of vasopressin can change over time in laboratory settings. Studies have shown that vasopressin can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of vasopressin can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of vasopressin administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

Vasopressin is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, vasopressin is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

Vasopressin is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of vasopressin and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), vasopressin labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, vasopressin-regulated urea transport in the IMCD .

Méthodes De Préparation

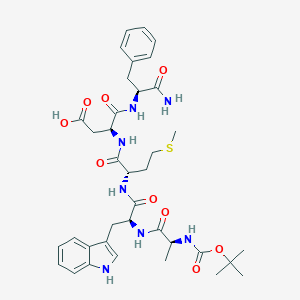

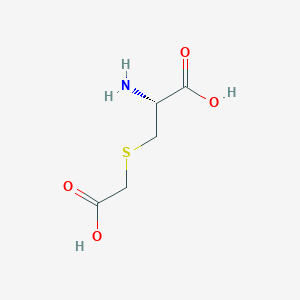

Voies de synthèse et conditions de réaction

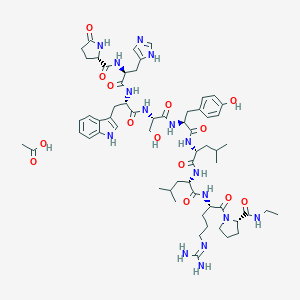

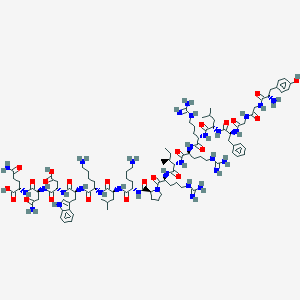

La synthèse de l’AVP implique la méthode de synthèse peptidique en phase solide, qui permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l’addition progressive d’acides aminés protégés. Une fois la chaîne peptidique terminée, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle

Dans les milieux industriels, l’AVP est produite à l’aide de la technologie de l’ADN recombinant. Cela implique l’insertion du gène codant l’AVP dans un système d’expression approprié, tel qu’Escherichia coli ou la levure, qui produit ensuite le peptide en grandes quantités. Le peptide est ensuite purifié à l’aide de techniques chromatographiques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L’AVP subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d’améliorer sa stabilité, son activité et son potentiel thérapeutique .

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants sont utilisés pour introduire des ponts disulfures, qui stabilisent la structure du peptide.

Réduction : Des agents réducteurs comme le dithiothréitol sont utilisés pour rompre les ponts disulfures, permettant l’étude de la forme réduite du peptide.

Substitution : Les résidus d’acides aminés peuvent être substitués à l’aide de réactifs spécifiques pour créer des analogues aux propriétés modifiées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues de l’AVP, tels que la desmopressine et la terlipressine, qui présentent des profils pharmacologiques améliorés et sont utilisés en milieu clinique .

Applications de recherche scientifique

L’AVP a une large gamme d’applications de recherche scientifique :

Chimie : Les analogues de l’AVP sont utilisés pour étudier la synthèse des peptides, les relations structure-activité et la liaison aux récepteurs.

Biologie : L’AVP est étudiée pour son rôle dans la régulation de l’équilibre hydrique, de la pression artérielle et des réponses au stress.

Médecine : L’AVP et ses analogues sont utilisés pour traiter des affections telles que le diabète insipide, les troubles hémorragiques et le choc septique.

Industrie : L’AVP est utilisée dans le développement de tests diagnostiques et de formulations thérapeutiques

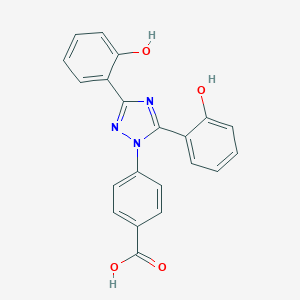

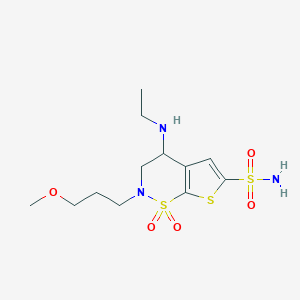

Comparaison Avec Des Composés Similaires

Composés similaires

Oxytocine : Une hormone peptidique de structure similaire à celle de l’AVP, impliquée dans l’accouchement et la lactation.

Desmopressine : Un analogue de l’AVP aux propriétés antidiurétiques améliorées, utilisé pour traiter le diabète insipide et les troubles hémorragiques.

Terlipressine : Un autre analogue de l’AVP aux propriétés vasoconstrictrices, utilisé pour gérer les saignements des varices œsophagiennes.

Unicité de l’AVP

L’AVP est unique en raison de son rôle multifonctionnel dans la régulation de l’équilibre hydrique, de la pression artérielle et des réponses au stress. Contrairement à l’ocytocine, qui affecte principalement les fonctions reproductives, l’AVP a une gamme plus large d’effets physiologiques. De plus, des analogues de l’AVP comme la desmopressine et la terlipressine ont été spécifiquement conçus pour améliorer certaines propriétés, ce qui en fait de précieux agents thérapeutiques .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vasopressin involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "HBTU", "DIPEA", "DMF", "TFA", "DCM", "AcOH", "HCl", "NaOH", "DMSO", "Et3N", "H2O" ], "Reaction": [ "1. Deprotection of Fmoc group using 20% piperidine in DMF", "2. Coupling of Fmoc-Lys(Boc)-OH with HBTU and DIPEA in DMF", "3. Deprotection of Boc group using 20% TFA in DCM", "4. Coupling of Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF", "5. Deprotection of Trt group using 5% TFA in DCM", "6. Coupling of Fmoc-Cys(Trt)-OH with HBTU and DIPEA in DMF", "7. Deprotection of tBu group using 5% TFA in DCM", "8. Coupling of Fmoc-Tyr(tBu)-OH with HBTU and DIPEA in DMF", "9. Coupling of Fmoc-Val-OH with HBTU and DIPEA in DMF", "10. Cleavage of peptide from solid support using TFA, scavengers, and water", "11. Purification of peptide using HPLC", "12. Cyclization of peptide using NaOH in DMSO", "13. Acidification of solution using AcOH", "14. Purification of Vasopressin using HPLC", "15. Characterization of Vasopressin using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy" ] } | |

Numéro CAS |

113-79-1 |

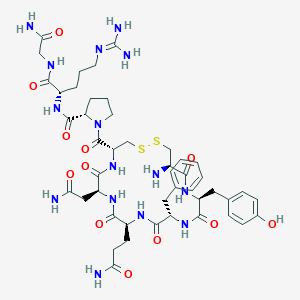

Formule moléculaire |

C46H65N15O12S2 |

Poids moléculaire |

1084.2 g/mol |

Nom IUPAC |

(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29?,30?,31-,32-,33?,34-/m0/s1 |

Clé InChI |

KBZOIRJILGZLEJ-XHLDCLFTSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Apparence |

Solid powder |

| Central diabetes insipidus; | |

Point d'ébullition |

N/A |

melting_point |

N/A |

| 113-79-1 | |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

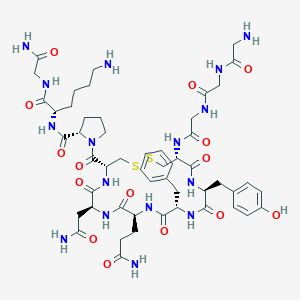

Séquence |

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 [Disulfide Bridge: 1-6] |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Source |

Synthetic |

Synonymes |

Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |

Origine du produit |

United States |

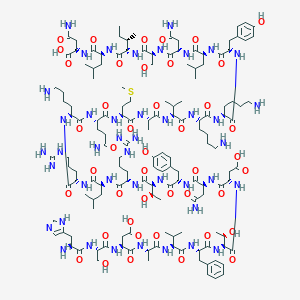

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

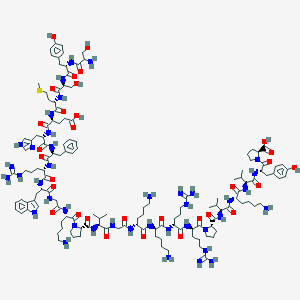

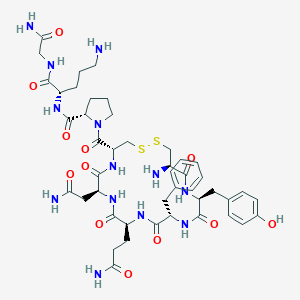

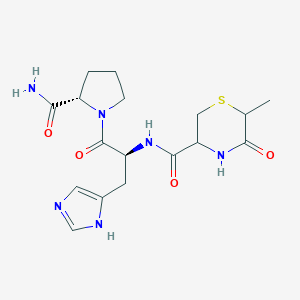

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.